1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone RCS-8 is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends. Chemically, RCS-8 can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole. RCS-8 4-methyl isomer differs from RCS-8 by having a methoxy group at the 4, rather than 2, position of its phenylacetyl group. The biological activity of this compound has not been evaluated.
Brand Name: Vulcanchem
CAS No.: 1427326-10-0
VCID: VC0118771
InChI: InChI=1S/C25H29NO2/c1-28-21-13-11-20(12-14-21)17-25(27)23-18-26(24-10-6-5-9-22(23)24)16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-17H2,1H3
SMILES: COC1=CC=C(C=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Molecular Formula: C25H29NO2
Molecular Weight: 375.5 g/mol

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone

CAS No.: 1427326-10-0

Cat. No.: VC0118771

Molecular Formula: C25H29NO2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone - 1427326-10-0

Specification

Description RCS-8 is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends. Chemically, RCS-8 can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole. RCS-8 4-methyl isomer differs from RCS-8 by having a methoxy group at the 4, rather than 2, position of its phenylacetyl group. The biological activity of this compound has not been evaluated.
CAS No. 1427326-10-0
Molecular Formula C25H29NO2
Molecular Weight 375.5 g/mol
IUPAC Name 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C25H29NO2/c1-28-21-13-11-20(12-14-21)17-25(27)23-18-26(24-10-6-5-9-22(23)24)16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-17H2,1H3
Standard InChI Key NOIUUSTZQAOQAS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Canonical SMILES COC1=CC=C(C=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator